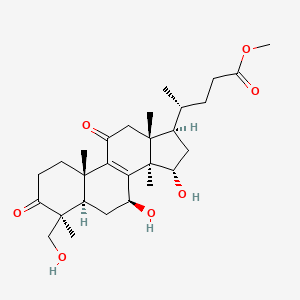
Urushiol II
Descripción general
Descripción
Urushiol II is a natural product found in Ginkgo biloba . It has a molecular formula of C21H34O2 and a molecular weight of 318.5 g/mol . The IUPAC name for this compound is 3-[(Z)-pentadec-8-enyl]benzene-1,2-diol .
Synthesis Analysis
Urushiol analogues have been synthesized using the Mannich reaction of catechol with formaldehyde and N-Boc-piperazine as the key step in a two-step route . This synthesis process is convenient, cost-effective, and scalable . Another study synthesized urushiol-based waterborne UV-cured wood coatings by reacting urushiol with epichlorohydrin to prepare epoxide urushiol (EU), which was then reacted with acrylic acid to obtain acrylic epoxide urushiol (AEU) .
Molecular Structure Analysis
This compound has a complex molecular structure. It contains 57 bonds in total, including 23 non-H bonds, 7 multiple bonds, 13 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .
Chemical Reactions Analysis
Urushiol analogues have been found to undergo electropolymerization on copper, forming robust coatings with desirable hardness, adhesion strength, hydrophobicity, and thermal stability . The electropolymerization process involves the free radical coupling of phenoxyl radicals to themselves and to the C-C bonds in the side chain, forming a robust crosslinking coating .
Physical And Chemical Properties Analysis
This compound has a high XLogP3-AA value of 8.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has a high rotatable bond count of 13 .
Aplicaciones Científicas De Investigación
Materiales de Recubrimiento Sostenibles
Urushiol II: se ha identificado como un componente clave en el desarrollo de materiales de recubrimiento sostenibles. Los investigadores han sintetizado con éxito urushioles artificiales a partir de recursos de carbono renovables, específicamente a partir de los productos de degradación enzimática de la lignina de la madera . Estos urushioles sintéticos exhiben propiedades de curado y recubrimiento, como la dureza, comparables a los materiales de urushi naturales, lo que los convierte en una alternativa prometedora para los recubrimientos ecológicos.
Utilización de Biomasa Renovable
This compound: representa un avance significativo en la utilización de biomasa renovable. La transformación de la lignina, un subproducto de la industria de la pasta de papel, en materiales de alto rendimiento se alinea con los esfuerzos globales de transformación verde y apoya el desarrollo sostenible de la industria .
Mecanismo De Acción
Urushiols, including Urushiol II, have been found to inhibit electron flow through the mitochondrial respiratory chain, which requires both the aliphatic and catecholic moieties of these allergens . The interruption of the mitochondrial electron transport chain is an important mechanism by which urushiols initiate the allergic response .
Safety and Hazards
Direcciones Futuras
Research is ongoing to understand the sub-cellular mechanisms by which urushiols initiate the allergic response . There is also interest in developing synthetic strategies for urushiol or urushiol analogues that have urushiol-like performance . Furthermore, urushiol has been used as a bio-material for manufacturing waterborne UV-cured coatings, showing potential for future applications .
Análisis Bioquímico
Biochemical Properties
Urushiol II plays a significant role in biochemical reactions, particularly in the context of its allergenic effects. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome c1, a component of the mitochondrial electron transport chain. This compound inhibits electron flow through the mitochondrial respiratory chain by binding to cytochrome c1, leading to mitochondrial dysfunction . This interaction requires both the aliphatic and catecholic moieties of this compound, highlighting the importance of its chemical structure in its biochemical activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It primarily affects keratinocytes, the predominant cell type in the epidermis. Upon exposure, this compound causes mitochondrial swelling and the formation of electron-dense inclusion bodies within the mitochondria . This mitochondrial dysfunction leads to the generation of neoantigens, which are recognized by CD8+ effector T-cells, resulting in an immune response. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting mitochondrial function and inducing oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to cytochrome c1 within the mitochondrial electron transport chain, inhibiting electron flow between cytochromes bL and bH . This inhibition disrupts the normal function of the electron transport chain, leading to reduced ATP production and increased production of reactive oxygen species (ROS). The oxidative stress induced by ROS further contributes to cellular damage and the immune response. Additionally, this compound can chemically modify cytochrome c1, altering its function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound causes acute mitochondrial dysfunction and oxidative stress. Over time, the compound may undergo degradation, leading to a reduction in its allergenic properties. Long-term exposure to this compound can result in chronic mitochondrial damage and persistent immune responses . Studies have shown that the stability of this compound is influenced by environmental factors such as temperature and humidity, which can affect its degradation rate and allergenic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild contact dermatitis characterized by redness and itching. As the dosage increases, the severity of the dermatitis also increases, with symptoms such as blistering and swelling becoming more pronounced . High doses of this compound can lead to systemic toxicity, affecting multiple organs and causing severe inflammatory responses. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable immune response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which hydroxylates the aliphatic side chain, making it more water-soluble and easier to excrete . Additionally, this compound can undergo conjugation reactions with glutathione, further enhancing its solubility and facilitating its removal from the body. These metabolic pathways help to mitigate the toxic effects of this compound and reduce its allergenic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is lipophilic, allowing it to easily penetrate cell membranes and accumulate in lipid-rich environments such as the mitochondrial membrane . This compound can also bind to transport proteins, facilitating its movement within the cell. The distribution of this compound is influenced by its chemical structure, with different congeners showing distinct localization patterns within tissues.
Subcellular Localization
This compound is primarily localized to the mitochondria within cells. Electron microscopy studies have shown that this compound causes mitochondrial swelling and the formation of electron-dense inclusion bodies . This subcellular localization is critical for its activity, as it allows this compound to directly interact with components of the mitochondrial electron transport chain. The targeting of this compound to the mitochondria is likely mediated by its lipophilic nature and its ability to bind to mitochondrial proteins.
Propiedades
IUPAC Name |
3-[(Z)-pentadec-8-enyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCLAPCXDOJRL-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347754 | |
| Record name | Urushiol II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35237-02-6, 2764-91-2 | |
| Record name | Urushiol II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urushiol II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35237-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2764-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URUSHIOL II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZV92GML86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)



![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)







![(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1649287.png)